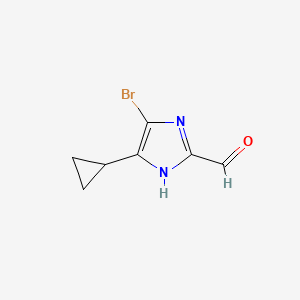
4-Amino-6-(2-fluoro-6-methoxyphenyl)-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-(2-fluoro-6-methoxyphenyl)-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with an amino group, a fluoro-methoxyphenyl group, and an isopropyl group, making it a unique molecule with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-fluoro-6-methoxyphenyl)-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The amino group, fluoro-methoxyphenyl group, and isopropyl group are introduced through substitution reactions using specific reagents and catalysts.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-(2-fluoro-6-methoxyphenyl)-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The amino and fluoro-methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-(2-fluoro-6-methoxyphenyl)-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme interactions, protein binding, and cellular assays.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Amino-6-(2-fluoro-6-methoxyphenyl)-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-6,8-difluoro-2-methylquinoline
- 2-Fluoro-6-methoxybenzoic acid
- 4-Amino-5,8-dichloro-2-methylquinoline
Uniqueness
Compared to similar compounds, 4-Amino-6-(2-fluoro-6-methoxyphenyl)-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of substituents and the specific arrangement of functional groups
Eigenschaften
Molekularformel |
C16H18FN3O3 |
|---|---|
Molekulargewicht |
319.33 g/mol |
IUPAC-Name |
4-amino-6-(2-fluoro-6-methoxyphenyl)-2-oxo-1-propan-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H18FN3O3/c1-8(2)20-11(7-10(18)14(15(19)21)16(20)22)13-9(17)5-4-6-12(13)23-3/h4-8H,18H2,1-3H3,(H2,19,21) |
InChI-Schlüssel |
UQYVSTAOJVJBMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=CC(=C(C1=O)C(=O)N)N)C2=C(C=CC=C2F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate](/img/structure/B13704651.png)
![4-[4-(Benzyloxy)-3-chlorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13704654.png)
![8-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13704664.png)

![(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide](/img/structure/B13704672.png)

![[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol](/img/structure/B13704677.png)



![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl](/img/structure/B13704690.png)
